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Compound of Interest

Compound Name: Cinnamylamine

Cat. No.: B3425600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cinnamylamine is a valuable primary amine that serves as a versatile building block in the

synthesis of various biologically active molecules and pharmaceuticals. Reductive amination is

a widely employed and efficient method for the preparation of amines from carbonyl

compounds. This application note provides a detailed protocol for the synthesis of

cinnamylamine from cinnamaldehyde and an ammonia source via reductive amination using

sodium borohydride as the reducing agent. The procedure is characterized by its operational

simplicity and the use of readily available reagents, making it suitable for both academic and

industrial research settings.

The overall reaction proceeds in two main stages: the initial formation of an imine intermediate

from the reaction of cinnamaldehyde with ammonia, followed by the in-situ reduction of the

imine to the corresponding primary amine, cinnamylamine. Careful control of reaction

conditions is crucial to favor the formation of the primary amine and minimize the formation of

secondary and tertiary amine byproducts.

Reaction Principle
The synthesis of cinnamylamine via reductive amination involves the following key steps:
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Imine Formation: Cinnamaldehyde reacts with an ammonia source (e.g., ammonium acetate

or aqueous ammonia) in a nucleophilic addition-elimination reaction to form the

corresponding imine (cinnamylideneamine). This reaction is typically reversible.

Reduction: The imine intermediate is then selectively reduced by sodium borohydride

(NaBH₄). The hydride from the borohydride attacks the electrophilic carbon of the C=N

double bond, which, after workup, yields the final cinnamylamine product. The

chemoselectivity of sodium borohydride is advantageous as it selectively reduces the imine

in the presence of the carbon-carbon double bond in the cinnamyl moiety.

Data Presentation
Table 1: Reaction Parameters for Cinnamylamine Synthesis
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Parameter Value/Condition Notes

Starting Materials
Cinnamaldehyde, Ammonium

Acetate

High purity reagents are

recommended.

Reducing Agent Sodium Borohydride (NaBH₄)
A mild and selective reducing

agent.

Solvent Methanol (MeOH)
Other protic solvents like

ethanol can also be used.

Reactant Molar Ratio
Cinnamaldehyde : Ammonium

Acetate : NaBH₄

A large excess of the ammonia

source is crucial to drive the

equilibrium towards the

primary amine and minimize

side reactions.

1 : 10 : 1.5

Temperature 0°C to Room Temperature

The initial addition of NaBH₄ is

performed at a lower

temperature to control the

reaction rate.

Reaction Time 4 - 6 hours
Monitored by Thin Layer

Chromatography (TLC).

Work-up Aqueous basic work-up

To neutralize the reaction

mixture and facilitate

extraction.

Purification Column Chromatography
To isolate the pure

cinnamylamine.

Expected Yield 60-75%

Yields can vary based on

reaction scale and purity of

reagents.

Table 2: Characterization Data for Cinnamylamine
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Analysis Expected Result

Appearance Colorless to pale yellow oil

Molecular Formula C₉H₁₁N

Molecular Weight 133.19 g/mol

¹H NMR (CDCl₃, 400 MHz)

Estimated δ (ppm): 7.20-7.40 (m, 5H, Ar-H),

6.55 (d, J = 15.8 Hz, 1H, =CH), 6.30 (dt, J =

15.8, 6.5 Hz, 1H, =CH), 3.45 (d, J = 6.5 Hz, 2H,

CH₂-N), 1.40 (s, 2H, NH₂)

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm): 137.5, 132.0, 128.6, 127.3, 126.2,

129.5, 45.0[1]

IR (neat, cm⁻¹)

ν: 3360-3280 (N-H stretch), 3025 (Ar C-H

stretch), 1600 (C=C stretch), 965 (trans C-H

bend)

Note: The ¹H NMR data is an estimation based on the analysis of structurally related

compounds, as a definitive spectrum for the pure compound was not found in the searched

literature.

Experimental Protocols
Materials and Reagents

Cinnamaldehyde (98%+)

Ammonium Acetate (98%+)

Sodium Borohydride (98%+)

Methanol (anhydrous)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution (NaHCO₃)
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Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography (60-120 mesh)

Ethyl acetate and Hexane for chromatography elution

Equipment
Round-bottom flask with a magnetic stir bar

Magnetic stirrer with a cooling bath (ice-water)

Dropping funnel

Separatory funnel

Rotary evaporator

Glassware for column chromatography

TLC plates and developing chamber

Procedure
Imine Formation:

To a 250 mL round-bottom flask, add cinnamaldehyde (1.0 eq.).

Dissolve the cinnamaldehyde in methanol (approx. 5 mL per mmol of cinnamaldehyde).

Add ammonium acetate (10.0 eq.) to the solution and stir the mixture at room temperature

for 1 hour to facilitate the formation of the imine intermediate.

Reduction:

Cool the reaction mixture to 0°C using an ice-water bath.
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In a separate flask, prepare a solution of sodium borohydride (1.5 eq.) in a small amount

of methanol.

Slowly add the sodium borohydride solution to the reaction mixture dropwise over 30

minutes, ensuring the temperature remains below 10°C.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature.

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent

system) until the starting cinnamaldehyde spot has disappeared (typically 3-5 hours).

Work-up:

Once the reaction is complete, carefully quench the reaction by the slow addition of water

at 0°C.

Concentrate the mixture under reduced pressure using a rotary evaporator to remove

most of the methanol.

Add water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate

solution (2 x 50 mL) and then with brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude cinnamylamine.

Purification:

Purify the crude product by flash column chromatography on silica gel.

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and

gradually increasing the polarity to 9:1 hexane:ethyl acetate).

Collect the fractions containing the pure cinnamylamine (monitored by TLC).
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Combine the pure fractions and remove the solvent under reduced pressure to yield

cinnamylamine as a colorless to pale yellow oil.

Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of cinnamylamine.
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Caption: Mechanism of cinnamylamine synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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